molecular formula C22H18N2 B5382722 1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5382722
M. Wt: 310.4 g/mol
InChI Key: SSQBXNWNNOTSQE-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by a benzene ring fused to an imidazole ring, with additional benzyl and phenylethenyl substituents. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-2-[(1E)-1-PENTENYL]-4,5-DIHYDRO-1H-IMIDAZOLE
  • BENZIMIDAZOLE
  • 2-PHENYL-1H-BENZIMIDAZOLE

Uniqueness

1-BENZYL-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both benzyl and phenylethenyl groups enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-benzyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-9-18(10-4-1)15-16-22-23-20-13-7-8-14-21(20)24(22)17-19-11-5-2-6-12-19/h1-16H,17H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQBXNWNNOTSQE-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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